molecular formula C7H10N4 B1356779 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 21254-23-9

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No. B1356779
M. Wt: 150.18 g/mol
InChI Key: HWLUYAARRNLXJL-UHFFFAOYSA-N
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Patent
US08129371B2

Procedure details

A mixture of ethoxymethylenemalonitrile (0.55 g, 4.5 mmol) and iso-propylhydrazine (0.50 g, 4.5 mmol) in ethanol (10 mL) in a 10-20 mL Smith process vial was treated with triethylamine (0.88 mL). The vial was capped and heated in the microwave reactor for one hour at 150° C. Following cooling of the vial, the mixture was concentrated to dryness under reduced pressure. The residue was partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure to provide 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile as a slowly solidifying syrup (0.72 g, >100%). MS (ES+): 151.2 (M+H)+
Name
ethoxymethylenemalonitrile
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:10]#[N:11])[CH:6](O)C#N)C.[CH:12]([NH:15][NH2:16])([CH3:14])[CH3:13].C([N:19](CC)CC)C>C(O)C>[NH2:11][C:10]1[N:15]([CH:12]([CH3:14])[CH3:13])[N:16]=[CH:4][C:5]=1[C:6]#[N:19]

Inputs

Step One
Name
ethoxymethylenemalonitrile
Quantity
0.55 g
Type
reactant
Smiles
C(C)OC=C(C(C#N)O)C#N
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
Following cooling of the vial, the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C(C)C)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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